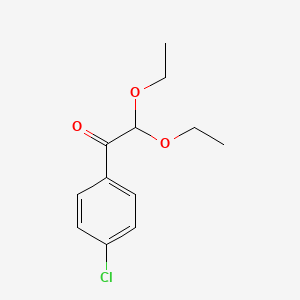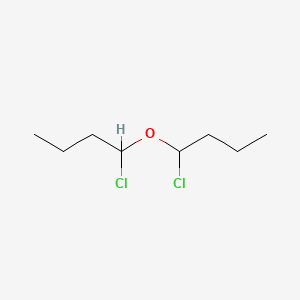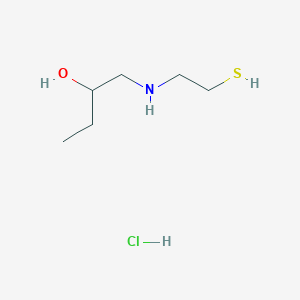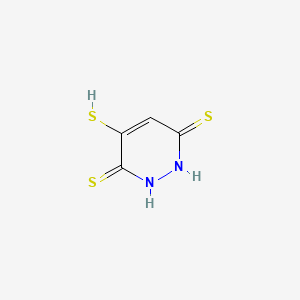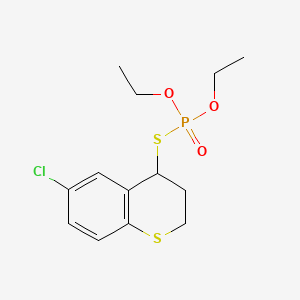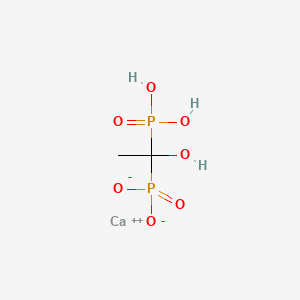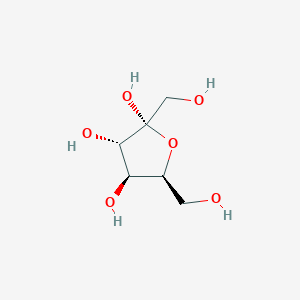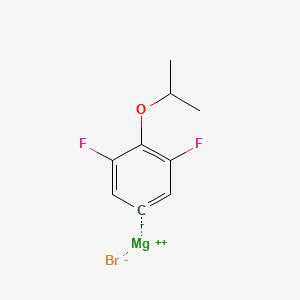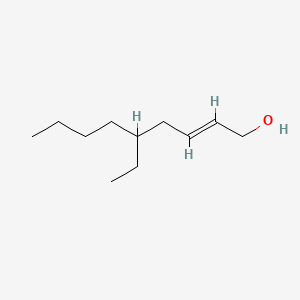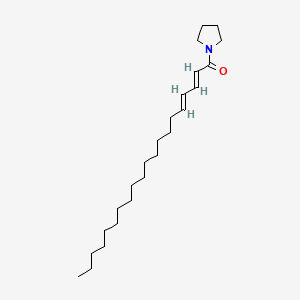
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- is a chemical compound characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a 1-oxo-2,4-eicosadienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- typically involves the following steps:
Formation of the Eicosadienyl Ketone: The eicosadienyl ketone is synthesized through the oxidation of the corresponding fatty acid.
Attachment to Pyrrolidine: The ketone is then reacted with pyrrolidine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and esters.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted pyrrolidines with different functional groups.
Applications De Recherche Scientifique
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparaison Avec Des Composés Similaires
Pyrrolidine, 1-(1-oxo-2,4-pentadienyl)-, (E,E)-
Pyrrolidine, 1-(1-oxo-10,12-octadecadienyl)-, (E,E)-
Uniqueness: Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- is unique due to its specific structure and the length of its eicosadienyl chain, which differentiates it from other pyrrolidine derivatives.
Propriétés
Numéro CAS |
33169-28-7 |
|---|---|
Formule moléculaire |
C24H43NO |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
(2E,4E)-1-pyrrolidin-1-ylicosa-2,4-dien-1-one |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(26)25-22-19-20-23-25/h16-18,21H,2-15,19-20,22-23H2,1H3/b17-16+,21-18+ |
Clé InChI |
RIDFJCCEYZWOSP-RAISGICESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C=C/C(=O)N1CCCC1 |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC=CC(=O)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


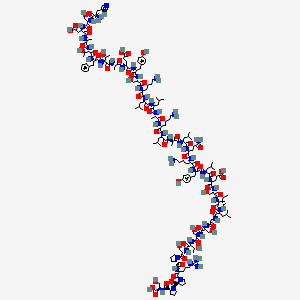
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
